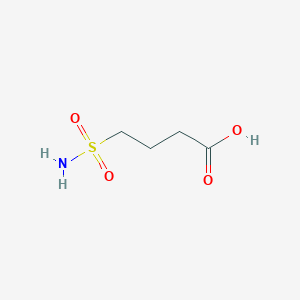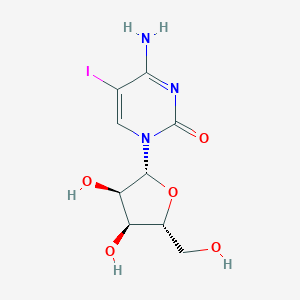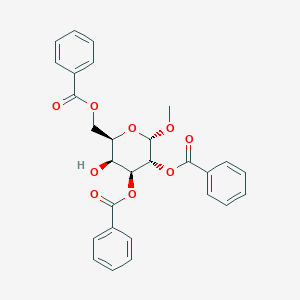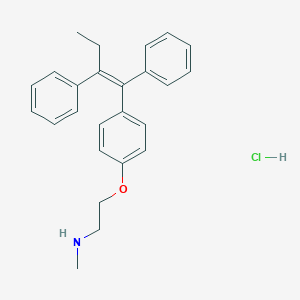
Acide 4-sulfamoylbutanoïque
Vue d'ensemble
Description
4-Sulfamoylbutryic acid, also known as 4-SB, is a type of sulfur-containing organic compound that is used in a variety of scientific research applications. It is a white, non-hygroscopic, crystalline solid that is soluble in water, alcohols, and a variety of other organic solvents. 4-SB has a molecular weight of 126.14 g/mol and a melting point of 126-127°C. It is a common building block for the synthesis of other compounds, and it has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Liaison organique pour la synthèse
L'acide 4-sulfamoylbutanoïque est utilisé comme une liaison organique en phase solide pour la synthèse de la liaison d'acides carboxyliques à un support . Cette application est particulièrement utile dans le domaine de la chimie organique où elle aide à la création de molécules complexes.
Antibiotique à activité anti-biofilm et bactéricide
Ce composé est utilisé comme un antibiotique à large spectre avec une activité anti-biofilm et bactéricide . Cela le rend précieux dans le domaine médical, en particulier dans le traitement des infections bactériennes.
Préparation de matériaux antibactériens
L'this compound peut être utilisé pour préparer des matériaux antibactériens . Ces matériaux peuvent être utilisés dans divers domaines tels que la pharmacie, les pesticides et la recherche en sciences biologiques.
Réactif de réticulation en synthèse organique
C'est un réactif de réticulation largement utilisé en synthèse organique . Cette application est cruciale dans le domaine de la chimie des polymères où elle contribue à la formation de structures grandes et complexes.
Synthèse de chlorure de 4-sulfamoylbenzoyle et de dérivés d'isocyanate L'acide 4-sulfamoylbenzoïque est utilisé pour synthétiser le chlorure de 4-sulfamoylbenzoyle et les dérivés d'isocyanate . Ces dérivés ont diverses applications dans le domaine de la chimie organique.
Estérification des alcools
De plus, il peut être utilisé dans l'estérification des alcools . Ce processus est fondamental dans la production d'esters, qui sont largement utilisés dans une variété d'industries, y compris l'alimentation, les cosmétiques et les produits pharmaceutiques.
Propriétés
IUPAC Name |
4-sulfamoylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c5-10(8,9)3-1-2-4(6)7/h1-3H2,(H,6,7)(H2,5,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPGKWICGUBROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378370 | |
| Record name | 4-Sulfamoylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175476-52-5 | |
| Record name | 4-Sulfamoylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminosulfonyl)-buttersäure | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-carboxypropanesulfonamide referred to as a "safety-catch linker" in peptide synthesis?
A1: 3-Carboxypropanesulfonamide serves as a stable anchor for the growing peptide chain on the solid support during synthesis []. The sulfonamide group is relatively inert to the basic conditions required for Fmoc deprotection, a common technique in peptide synthesis. This stability is why it's called a "safety-catch" – it holds onto the peptide until a specific cleavage trigger is applied.
Q2: How is 3-carboxypropanesulfonamide activated for the release of the synthesized peptide thioester?
A2: While stable under standard Fmoc/t-Bu chemistry conditions, the 3-carboxypropanesulfonamide linker can be selectively activated for peptide release []. Treatment with diazomethane or iodoacetonitrile transforms the sulfonamide into a more reactive species. This activated form readily undergoes nucleophilic attack by a thiol, leading to the cleavage of the peptide chain from the resin and the formation of the desired peptide thioester.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)



![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)




![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)


